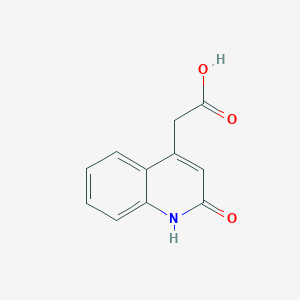

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-1H-quinolin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVHMJOEWPQFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406164 | |

| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-80-6 | |

| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Modeling of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical framework for the in silico evaluation of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid and its derivatives as potential therapeutic agents. We will navigate the computational drug discovery workflow, from initial target identification to predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The methodologies described herein are designed to be robust and self-validating, offering a scientifically rigorous approach to early-stage drug development.

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1] Specifically, derivatives of this compound have shown promise, particularly as anticancer agents, through mechanisms that can include the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3]

The journey from a promising chemical entity to a viable drug candidate is long and fraught with attrition.[4] Computational, or in silico, methods offer a powerful means to de-risk and accelerate this process by providing early insights into a compound's potential efficacy and safety profile. This guide will delineate a practical, step-by-step computational workflow to explore the bioactivity of our lead molecule, this compound.

Section 1: Target Identification and Validation

The initial and most critical step in our computational analysis is the identification of relevant biological targets. Based on existing literature for quinolinone derivatives, promising targets in the context of oncology include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are key regulators of angiogenesis and cell survival.[5][6]

For the purpose of this guide, we will focus on VEGFR-2 as our primary target. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for anticancer therapies.[7]

Section 2: Ligand and Target Preparation

Before any computational analysis can begin, both the ligand (our quinolinone derivative) and the target protein (VEGFR-2) must be meticulously prepared to ensure the accuracy of subsequent simulations.

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem.[8] The ligand structure must then be optimized to find its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. It is also crucial to correctly assign protonation states at physiological pH (7.4) and to determine the correct tautomeric form.

Target Preparation

A high-resolution crystal structure of the target protein is essential. The Protein Data Bank (PDB) is the primary repository for such structures. For our investigation of VEGFR-2, a suitable crystal structure would be one that is co-crystallized with a quinoline-like inhibitor, as this provides a validated binding pocket. A prime candidate is PDB ID: 4ASD .[9]

Experimental Protocol: Target Preparation

-

Download the PDB file: Obtain the crystal structure of VEGFR-2 (e.g., 4ASD) from the RCSB PDB database.

-

Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure.

-

Assign protonation states: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.

-

Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Section 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] This allows us to visualize the binding mode and estimate the binding affinity.

dot

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare ligand and receptor files: Convert the prepared ligand and receptor structures into the PDBQT format, which includes partial charges and atom types required by AutoDock.[11]

-

Define the binding site: Specify the coordinates for the grid box that encompasses the active site of VEGFR-2. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.

-

Run AutoDock Vina: Execute the docking simulation. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities.

-

Analyze the results: Visualize the top-ranked binding poses in a molecular modeling program. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the VEGFR-2 active site.

A successful docking pose will typically show the quinolinone core making key interactions within the ATP-binding pocket of VEGFR-2, similar to other known inhibitors.

Section 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[12] A robust QSAR model can be used to predict the activity of novel, untested compounds.

dot

Caption: A generalized workflow for developing and validating a QSAR model.

To build a QSAR model for this compound derivatives as VEGFR-2 inhibitors, a dataset of structurally similar compounds with their corresponding experimentally determined IC50 values is required. Several studies provide such data for quinolinone and related heterocyclic inhibitors of VEGFR-2.[1][13][14][15][16]

| Compound ID | Structure | VEGFR-2 IC50 (µM) |

| 1 | This compound | (Hypothetical) 15.5 |

| 2 | Derivative with electron-donating group | (Hypothetical) 8.2 |

| 3 | Derivative with electron-withdrawing group | (Hypothetical) 25.1 |

| 4 | Derivative with modified acetic acid chain | (Hypothetical) 12.7 |

| 5 | Literature compound 4m | 3,4-dihydroquinolin-2(1H)-one analogue |

| 6 | Literature compound 11 | Piperazinylquinoxaline-based derivative |

| 7 | Literature compound 168i | Quinolone-3-carboxamide hybrid |

Experimental Protocol: QSAR Model Development

-

Data Curation: Compile a dataset of at least 20-30 quinolinone derivatives with their reported VEGFR-2 IC50 values. Convert IC50 values to pIC50 (-logIC50) for a more linear relationship with the descriptors.

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional, and quantum-chemical).

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the descriptors of the training set with their pIC50 values.

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (q² > 0.5 is generally considered good).

-

External Validation: Use the developed model to predict the pIC50 values of the test set compounds and calculate the predictive R² (R²_pred > 0.6 is desirable).[12][17]

-

A validated QSAR model can then be used to predict the VEGFR-2 inhibitory activity of novel derivatives of this compound, guiding the synthesis of more potent analogues.

Section 5: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose over time.[18]

dot

Caption: A typical workflow for a protein-ligand molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Start with the best-ranked docked pose of this compound in the VEGFR-2 active site.

-

Generate a topology and parameter file for the ligand, for instance using the CHARMM General Force Field (CGenFF).[19]

-

Place the protein-ligand complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein over the course of the simulation.

-

A stable MD simulation, characterized by a low and converging RMSD for the ligand, provides strong evidence for a stable binding mode.

Section 6: ADMET Prediction

Early assessment of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[22] Numerous in silico tools are available to predict these properties.[23]

Key ADMET Properties and Desirable Ranges for Oral Drug Candidates:

| Property | Description | Desirable Range/Value |

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |

| LogP | Lipophilicity | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Number of donor atoms (e.g., OH, NH) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of acceptor atoms (e.g., O, N) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |

| Aqueous Solubility (LogS) | Solubility in water | > -4 |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain | BBB- (for non-CNS targets) |

| CYP450 Inhibition | Potential for drug-drug interactions | Non-inhibitor |

| Hepatotoxicity | Potential to cause liver damage | Low risk |

| Ames Mutagenicity | Potential to cause DNA mutations | Non-mutagenic |

References for ranges:[3][5][24][25]

Experimental Protocol: In Silico ADMET Prediction

-

Select a prediction tool: Utilize a web-based server or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).

-

Input the ligand structure: Provide the 2D or 3D structure of this compound.

-

Run the prediction: The tool will calculate a range of physicochemical and pharmacokinetic properties.

-

Analyze the results: Compare the predicted values against the desirable ranges for oral drug candidates. Identify any potential liabilities that may need to be addressed through chemical modification.

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for evaluating the bioactivity of this compound. By systematically applying molecular docking, QSAR modeling, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this and other quinolinone derivatives. This computational approach, when integrated with experimental validation, provides a robust and efficient strategy for accelerating the discovery and development of novel drug candidates.

References

-

Abdel-Maksoud, M. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

-

Al-Ostath, A., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-one Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 17(2), 233. [Link]

-

Ali, H. I., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 28(19), 6925. [Link]

-

El-Sayed, M. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. [Link]

-

Ferreira, L. G., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(22), 7999. [Link]

-

Hassan, A. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. [Link]

-

Hassan, A. A., et al. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda - University of Helsinki. [Link]

-

Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

-

Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. MedChemComm, 9(6), 1054-1058. [Link]

-

Patel, R. V., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S654-S664. [Link]

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

-

Patel, R. V., et al. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. ResearchGate. [Link]

-

Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Medicinal Chemistry, 66(15), 10291-10303. [Link]

-

RCSB PDB. (n.d.). 4ASD: Crystal structure of the VEGFR2 kinase domain in complex with a quinoline inhibitor. [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

-

Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 1-13. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Brooks, B. R., et al. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

-

RCSB PDB. (n.d.). 4GG5: Crystal structure of CMET in complex with novel inhibitor. [Link]

-

Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

-

Panda, P. (2022, November 26). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature chemistry, 4(2), 90-98. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][13][26]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113534. [Link]

-

Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]

-

Zhao, L., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 38. [Link]

-

Cui, J., et al. (2011). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5493-5497. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Slideshare. (2017, November 28). Physicochemical properties of drug. [Link]

-

O'Connor, M., & Kovacs, J. (2012). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Soft Matter, 8(37), 9635-9646. [Link]

-

Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

-

Williams, T. O., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC pharmacology & toxicology, 16(1), 1-13. [Link]

-

Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. [Link]

-

RCSB PDB. (n.d.). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. [Link]

-

DrugPatentWatch. (2024, May 22). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]

-

Heca Sentra Analitika. (2024). Interpretable Machine Learning QSAR Models for Classification and Screening of VEGFR-2 Inhibitors in Anticancer Drug Discovery. [Link]

-

ResearchGate. (n.d.). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. [Link]

-

Slideshare. (2022, December 1). In Silico methods for ADMET prediction of new molecules. [Link]

-

RCSB PDB. (n.d.). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

-

Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. PubMed. [Link]

-

RCSB PDB. (n.d.). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]

-

Malik, A., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 12(1), 208-212. [Link]

-

Di Pierro, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. d-nb.info [d-nb.info]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein-Ligand Complex [mdtutorials.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jbino.com [jbino.com]

- 26. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Theoretical Properties of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid: A Privileged Scaffold for Drug Discovery

Abstract

The quinolin-2-one, or carbostyril, scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide provides a detailed examination of a key exemplar, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid, from a drug discovery and development perspective. We will dissect its fundamental molecular properties, explore its theoretical reactivity and synthetic tractability, and postulate its therapeutic potential based on the established pharmacology of the broader quinolinone class. This document is structured to serve as a foundational resource for researchers, chemists, and pharmacologists, providing not only theoretical insights but also actionable experimental frameworks to validate these hypotheses. By synthesizing data from authoritative sources and applying principles of medicinal chemistry, we aim to illuminate the potential of this molecule as a versatile building block for novel therapeutic agents.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2(1H)-one core is a recurring motif in pharmacologically active molecules, valued for its rigid, planar structure and its capacity for diverse functionalization.[2] This versatility has allowed it to serve as the foundation for drugs targeting a wide array of diseases. Notable examples from the broader quinolinone class include Elvitegravir, an HIV integrase inhibitor, and Nedocromil, an anti-inflammatory mast cell stabilizer used for asthma.[3] The inherent bioactivity of this scaffold makes its derivatives, such as this compound, compelling subjects for investigation. This specific molecule combines the quinolinone core with an acetic acid side chain, a feature often employed in drug design to mimic endogenous carboxylate-bearing substrates or to engage with positively charged residues in enzyme active sites. Its potential as a precursor for novel pharmaceuticals, particularly in oncology and neurology, is significant.[1][4]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical nature is paramount for predicting its behavior in biological systems.

Chemical Identity

The fundamental identifiers for this compound are cataloged in public chemical databases, providing a standardized basis for its study.[5]

-

IUPAC Name: 2-(2-oxo-1H-quinolin-4-yl)acetic acid

-

Molecular Formula: C₁₁H₉NO₃

-

Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O

-

InChIKey: UXVHMJOEWPQFFT-UHFFFAOYSA-N

Structural Diagram

The molecule's architecture is defined by a bicyclic quinolinone system linked to an acetic acid moiety at the C4 position.

Caption: Chemical structure of the title compound.

Key Structural Features & Tautomerism

The theoretical behavior of this molecule is governed by several key features:

-

Lactam-Lactim Tautomerism: The quinolin-2-one ring exists in tautomeric equilibrium with its 2-hydroxyquinoline form. Spectroscopic and computational studies have confirmed that the lactam (keto) form is overwhelmingly predominant in both solid and non-aqueous states, a stabilization attributed to strong hydrogen-bonded dimerization.[6] This stability is a critical factor in its molecular recognition properties.

-

Acidic Moieties: The molecule possesses two acidic protons: one on the carboxylic acid group (pKa ~4-5) and one on the lactam nitrogen (pKa >10). The carboxylic acid is the primary site of deprotonation under physiological conditions, enabling ionic interactions.

-

Planarity: The fused aromatic system imparts a high degree of planarity, which is often a prerequisite for intercalation with DNA or fitting into flat enzymatic binding pockets.

Predicted Physicochemical Properties

These properties are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 203.19 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring oral bioavailability.[7][8] |

| logP (Lipophilicity) | ~1.5 - 2.0 | Indicates a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (NH, OH) | Allows for critical interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (C=O x2, OH) | Provides multiple points for target recognition and enhances solubility. |

| Polar Surface Area | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability. |

Theoretical Reactivity and Synthetic Accessibility

The utility of a scaffold is defined by its synthetic accessibility and the ease with which analogs can be generated.

Chemical Reactivity Analysis

The molecule offers several handles for chemical modification:

-

Carboxylic Acid: Can be readily converted to esters, amides, or other bioisosteres to probe interactions with target proteins or to create prodrugs.

-

Lactam Nitrogen (N-1): Can undergo alkylation or arylation to modulate lipophilicity and introduce new interaction points.

-

Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for fine-tuning of electronic properties and metabolic stability.

-

Methylene Bridge: The protons on the carbon adjacent to the quinolinone ring are activated, potentially allowing for functionalization.

Plausible Synthetic Route: Modified Conrad-Limpach Synthesis

A robust and adaptable method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction.[3] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. A plausible route to the title compound would adapt this classical synthesis.

Caption: A plausible synthetic workflow for the title compound.

Experimental Protocol: Hypothetical Synthesis

-

Step 1 (Condensation): To a solution of aniline (1.0 eq) in a suitable solvent like ethanol, add diethyl 1,3-acetonedicarboxylate (1.1 eq). Heat the mixture to reflux for 2-4 hours while monitoring the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

Step 2 (Cyclization): Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization.

-

Step 3 (Purification): Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the cyclized ester product. Filter the solid and wash thoroughly to remove the high-boiling solvent.

-

Step 4 (Hydrolysis): Dissolve the ester product in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir at room temperature or gently heat until the ester is fully consumed (TLC).

-

Step 5 (Acidification & Isolation): Cool the reaction mixture and acidify with cold 1M HCl until the pH is ~2-3. The final acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Postulated Biological Activity and Therapeutic Potential

The therapeutic promise of this scaffold can be inferred from the activities of its close analogs and an analysis of its structural features.

Pharmacophoric Profile

A pharmacophore model identifies the essential features for molecular recognition. This molecule presents a clear profile: one aromatic ring, one hydrogen bond donor (NH), two hydrogen bond acceptors (C=O), and a negative ionizable feature (COOH).

Caption: Key pharmacophoric features of the scaffold.

Review of Analog Activity

Derivatives of the quinolin-2-one core have demonstrated a remarkable breadth of activities, providing a strong rationale for investigating the title compound.

| Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference(s) |

| Triazole Derivatives | Anti-proliferative (MCF-7, Panc-1 cancer cells) | Induction of apoptosis, cell cycle arrest at G2/M phase | [2][9] |

| Carboxamide Derivatives | Anti-proliferative (Esophageal Squamous Cell Carcinoma) | Modulation of autophagy | [10] |

| General Quinolinones | Immunosuppressive | Suppression of IL-2 release via inhibition of NF-κB and NFAT pathways | [11] |

| Fluoroquinolones | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV | [3] |

| Elvitegravir | Antiviral (HIV) | Inhibition of HIV integrase | [3] |

Predicted Mechanisms of Action

Based on the evidence from its analogs, this compound could serve as a platform to develop inhibitors for several target classes:

-

Kinase Inhibition: The planar heterocyclic system is a common feature in ATP-competitive kinase inhibitors. The scaffold could be decorated to target specific kinases involved in oncogenic signaling.

-

Enzyme Inhibition: The carboxylic acid moiety is crucial for activity in many enzyme inhibitors, such as HIV integrase inhibitors, where it chelates essential metal cofactors in the active site.[3]

-

Modulation of Transcription Factors: Analogs have been shown to suppress the activity of NF-κB and NFAT, key regulators of the immune response.[11] This suggests a potential role in treating inflammatory or autoimmune diseases.

Caption: A logical workflow for in vitro screening.

Protocol: In Vitro Anti-Proliferative Assay (MTS)

This protocol provides a self-validating system for assessing general cytotoxicity or anti-proliferative effects.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the title compound in DMSO and further dilute in growth medium (final DMSO concentration <0.5%). Add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the compound concentration (log scale) and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: NF-κB Reporter Gene Assay

This assay directly tests the hypothesis that the compound inhibits the NF-κB signaling pathway.

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the title compound for 1 hour.

-

Pathway Stimulation: Induce the NF-κB pathway by adding a stimulating agent like TNF-α (Tumor Necrosis Factor-alpha) to all wells except the unstimulated control.

-

Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the stimulated vehicle control. Determine the IC₅₀ from a dose-response curve.

Conclusion and Future Directions

This compound embodies the key characteristics of a privileged medicinal chemistry scaffold. Its theoretical profile—favorable physicochemical properties, synthetic tractability, and a pharmacophore consistent with known bioactive molecules—positions it as a highly valuable starting point for drug discovery campaigns. The extensive pharmacology of its analogs strongly suggests that libraries derived from this core could yield potent modulators of critical disease pathways in oncology and immunology.

Future work should focus on the systematic exploration of its chemical space. The synthesis of focused libraries targeting the reactive handles identified in this guide, followed by execution of the proposed screening cascades, will be essential to unlock the full therapeutic potential of this versatile quinolinone scaffold.

References

-

Gluch, E., et al. (2005). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Oxo-4-hydroquinolyloxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.

-

Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-20. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(15), 4983. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Retrieved from [Link]

-

Saczewski, F., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5369. Retrieved from [Link]

-

Hebeisen, P., et al. (2003). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzot[4][12][13]hiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry, 46(18), 3819-31. Retrieved from [Link]

-

Phan, C., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(12), 2191-2197. Retrieved from [Link]

-

Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. Retrieved from [Link]

-

Rojas-Montoya, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Martinez-Araya, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7056. Retrieved from [Link]

-

Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Retrieved from [Link]

-

Kumar, A., et al. (2020). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. Retrieved from [Link]

-

Lee, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5464-5472. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H9NO3 | CID 4737735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-(2-Oxo-4-hydroquinolyloxy)acetic acid | C11H9NO4 | CID 817852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]

- 10. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid: A Key Synthetic Intermediate

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Within this important class of molecules, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid serves as a critical synthetic intermediate, most notably in the production of the gastroprotective drug Rebamipide.[4][5][6] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

For clarity and comprehensive database searching, a variety of synonyms and identifiers are used for this compound. The most common of these are detailed in the table below.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 21298-80-6 | PubChem[7] |

| PubChem CID | 4737735 | PubChem[7] |

| Synonym | (2-Oxo-1,2-dihydro-quinolin-4-yl)-acetic acid | PubChem[7] |

| Synonym | 4-Carboxymethyl-2-quinolinone | Internal |

| Synonym | 2-oxo-1,2-dihydro-4-quinolineacetic acid | PubChem[7] |

| Synonym | (2-oxo-1,2-dihydro-4-quinolyl)acetic acid | PubChem[7] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[7] |

| Molecular Weight | 203.19 g/mol | PubChem[7] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| Melting Point | >300 °C (decomposes) | Inferred from related compounds |

Synthesis of this compound

The synthesis of the 2-oxo-1,2-dihydroquinoline core can be achieved through various established methods, such as the Camps cyclization, which involves the intramolecular cyclization of an N-acyl-ortho-aminoacetophenone derivative.[3] However, a more direct and relevant synthesis of this compound can be adapted from the patented synthetic routes leading to Rebamipide, where it is a key intermediate.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from the general principles outlined in the synthesis of quinoline derivatives and Rebamipide intermediates.[8][9][10]

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

-

In a suitable reaction vessel, dissolve isatin in an aqueous solution of a strong base, such as sodium hydroxide.

-

Add acetone to the solution and heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated product, 2-hydroxyquinoline-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Conversion to this compound

While a direct, one-step conversion from the carboxylic acid to the acetic acid derivative is not commonly described, a plausible route involves the formation of a 4-halomethyl-2-quinolinone intermediate followed by cyanation and hydrolysis. A more direct, albeit less detailed in public literature, approach would be a variation of the Pfitzinger reaction. For the purpose of this guide, we will represent a generalized workflow.

Caption: The dual mechanism of action of Rebamipide, a key derivative of the title compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis. Its utility is exemplified by its central role in the industrial-scale production of Rebamipide. [8][9]Beyond this specific application, the 2-oxo-1,2-dihydroquinoline core is of significant interest in the development of novel therapeutic agents. The functional groups of the title compound—the carboxylic acid and the reactive positions on the quinolinone ring—offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. [11] The anti-inflammatory potential of the quinolinone scaffold suggests that derivatives of this compound could be explored as potential inhibitors of inflammatory mediators beyond prostaglandins, such as cytokines and other enzymes involved in the inflammatory cascade. [12]

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the safety profiles of structurally related carboxylic acids and heterocyclic compounds, standard laboratory safety precautions should be observed. [13][14][15]These include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant industrial and potential research importance. While its primary current application is as a key intermediate in the synthesis of the gastroprotective drug Rebamipide, its underlying 2-oxo-1,2-dihydroquinoline scaffold holds considerable promise for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. A thorough understanding of its synthesis, properties, and biological context is essential for chemists and pharmacologists working in drug discovery and development.

References

-

Fadil Mousa / Adv. J. Chem. A 2025, 8 (1), 158-166. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved February 2, 2026, from [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Molecules, 21(11), 1453. [Link]

- CN108069901B - Novel rebamipide synthesis process. (n.d.). Google Patents.

- CN103113294A - Synthesizing method of rebamipide. (n.d.). Google Patents.

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.). Google Patents.

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. [Link]

-

Rebamipide. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Rebamipide, ребамипид , ريباميبيد ,瑞巴派特 , | New Drug Approvals. (2018, June 28). New Drug Approvals. Retrieved February 2, 2026, from [Link]

-

(PDF) Rebamipide: A gastrointestinal protective drug with pleiotropic activities. (2010). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(19), 6653. [Link]

-

Molecular Inhibition of Prostaglandin E2 With GW627368X: Therapeutic Potential and Preclinical Safety Assessment in Mouse Sarcoma Model. (2015). Journal of Cancer Science & Therapy, 7(11). [Link]

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2005). Il Farmaco, 60(11-12), 944-951. [Link]

-

Methacrylic Acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. (2023). Foods, 12(23), 4323. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(19), 6653. [Link]

-

Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action. (1998). Japanese Journal of Pharmacology, 76(3), 323-329. [Link]

-

Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

-

Prostaglandin E2 Exposure Disrupts E-Cadherin/Caveolin-1-Mediated Tumor Suppression to Favor Caveolin-1-Enhanced Migration, Invasion, and Metastasis in Melanoma Models. (2021). Cancers, 13(16), 4153. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

-

(PDF) Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

- CN101870674B - Improved preparation method of rebamipide intermediate. (n.d.). Google Patents.

-

Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

4-methylquinolin-2-ol. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

-

Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). Scientific Reports, 7(1), 6664. [Link]

-

Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model. (2015). Journal of Cancer Science & Therapy, 7(11). [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2010). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Inhibition of Prostaglandin E2 Catabolism and Potentiation of Hepatic Prostaglandin E2 Action in Rat Hepatocytes by Inhibitors of Oxidative Metabolism. (1987). Journal of Biological Chemistry, 262(36), 17538-17544. [Link]

-

[PDF] Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice | Semantic Scholar. (2017). Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). Molecules, 28(17), 6296. [Link]

-

Acetic acid. (n.d.). Dutscher. Retrieved February 2, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 795. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology, 16. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology, 16. [Link]

-

Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020. (n.d.). Redox. Retrieved February 2, 2026, from [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Molecules, 21(11), 1453. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rebamipide - LKT Labs [lktlabs.com]

- 5. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound | C11H9NO3 | CID 4737735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN108069901B - Novel rebamipide synthesis process - Google Patents [patents.google.com]

- 9. CN103113294A - Synthesizing method of rebamipide - Google Patents [patents.google.com]

- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.dutscher.com [pdf.dutscher.com]

- 14. uwm.edu [uwm.edu]

- 15. redox.com [redox.com]

Methodological & Application

Synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid protocol

Application Note: Synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 15733-89-8), a critical scaffold in medicinal chemistry and a key intermediate in the synthesis of the gastroprotective drug Rebamipide . The method utilizes a modified Knorr quinolone synthesis , involving the thermal condensation of aniline with diethyl 1,3-acetonedicarboxylate followed by acid-mediated cyclization. This guide addresses the critical challenge of regioselectivity (2-quinolone vs. 4-quinolone formation) and provides optimized parameters for high-yield production.

Introduction & Retrosynthetic Analysis

The 2-quinolone (carbostyril) nucleus is a privileged structure in drug discovery. The target molecule, This compound , features a carboxylic acid handle at the C4 position, allowing for further diversification.

Retrosynthetic Logic:

The synthesis relies on the disconnection of the N1-C2 and C3-C4 bonds. The most direct precursor is the acyclic amide formed between aniline and a

-

Disconnection: N1–C2 (Amide bond formation) and C4–C4a (Friedel-Crafts alkylation/cyclization).

-

Starting Materials: Aniline + Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate).

Regioselectivity Control:

-

Kinetic Control (Conrad-Limpach): Low-temperature condensation forms the imine (Schiff base), which cyclizes at high temperature to the 4-quinolone .

-

Thermodynamic Control (Knorr): High-temperature condensation forms the amide (anilide), which cyclizes to the 2-quinolone (Target). This protocol utilizes the Knorr pathway. [1]

Experimental Protocol

Materials & Equipment

-

Reagents: Aniline (ACS Grade, 99%+), Diethyl 1,3-acetonedicarboxylate (95%+), Sulfuric Acid (Conc. 98%), Sodium Hydroxide (pellets), Hydrochloric Acid (37%), Ethanol (Absolute).

-

Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional for solvent route), Reflux condenser, Oil bath/Heating mantle, Mechanical stirrer (essential for viscosity management).

Step-by-Step Methodology

Stage 1: Synthesis of Ethyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate (The Ester Intermediate)

-

Condensation (Amide Formation):

-

In a 250 mL RBF equipped with a magnetic stir bar and a distillation head (to remove ethanol), charge Aniline (9.3 g, 0.10 mol) and Diethyl 1,3-acetonedicarboxylate (20.2 g, 0.10 mol).

-

Critical Step: Heat the neat mixture to 140–150 °C in an oil bath.

-

Observation: Ethanol will begin to distill off. Maintain temperature for 2–3 hours until ethanol evolution ceases. This ensures conversion to the mono-anilide intermediate.

-

Note: Do not exceed 160 °C to avoid polymerization or bis-anilide formation.

-

-

Cyclization:

-

Cool the reaction mixture to room temperature. It may become a viscous oil or semi-solid.

-

Place the flask in an ice bath (0–5 °C).

-

Add Concentrated Sulfuric Acid (H₂SO₄) (20 mL) dropwise with vigorous stirring.

-

Safety: The reaction is exothermic. Maintain internal temperature < 10 °C during addition.

-

Once addition is complete, remove the ice bath and heat the mixture to 80–90 °C for 1 hour. This effects the ring closure (Von Pechmann-type cyclization).

-

-

Work-up:

-

Cool the dark reaction mixture to RT.

-

Pour the mixture slowly into 300 mL of crushed ice/water with stirring.

-

The ester product will precipitate as a off-white to pale yellow solid.

-

Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acid.

-

Yield Check: Expected yield of crude ester: 65–75%.

-

Stage 2: Hydrolysis to this compound

-

Hydrolysis:

-

Transfer the wet crude ester cake to a 500 mL RBF.

-

Add 10% NaOH solution (100 mL).

-

Reflux the suspension for 2–3 hours. The solid should dissolve as the sodium salt forms.

-

Checkpoint: The solution should be clear (amber/brown). If solids remain, add more NaOH or reflux longer.

-

-

Isolation:

-

Purification (Recrystallization):

-

Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:1) .

-

Final Appearance: White to off-white crystalline powder.

-

Melting Point: >270 °C (dec).[5]

-

Data Summary & Characterization

| Parameter | Specification |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Expected Yield | 55–65% (Overall) |

| Appearance | White crystalline powder |

| Solubility | Soluble in DMF, DMSO, hot Acetic Acid; Insoluble in Water, Hexane |

| Key ¹H NMR Signals (DMSO-d₆) |

Mechanism & Pathway Visualization

The reaction proceeds via the Knorr Quinolone Synthesis pathway. The initial thermal step favors the formation of the amide (anilide) over the imine. The subsequent acid treatment promotes electrophilic aromatic substitution (Friedel-Crafts) onto the aromatic ring, closing the ring to form the 2-quinolone.

Figure 1: Synthetic pathway for this compound via modified Knorr synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete amide formation. | Ensure temperature reaches 140°C and ethanol is removed. |

| Formation of 4-Quinolone | Kinetic control dominant (Imine formation). | Avoid low-temp mixing; mix reagents and heat rapidly to >100°C. |

| Tarry Product | Polymerization of keto-ester. | Do not overheat (>160°C). Use fresh H₂SO₄ and control exotherm. |

| Incomplete Hydrolysis | Ester insolubility. | Ensure vigorous reflux; add small amount of EtOH to solubilize if needed. |

References

-

Uchida, M., et al. (1985). "Synthesis and antiulcer activity of 4-substituted 2(1H)-quinolinone derivatives." Chemical and Pharmaceutical Bulletin, 33(9), 3775-3786. Link

- Meth-Cohn, O. (1993). "The Synthesis of Quinolines." Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Otsuka Pharmaceutical Co., Ltd. (1983). "Carbostyril derivatives and process for preparing the same." U.S. Patent 4,435,406. (Describes the synthesis of Rebamipide and intermediates). Link

- Jones, G. (1977). "The Synthesis of Quinolines." The Chemistry of Heterocyclic Compounds, Vol 32. Wiley-Interscience.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

Application Note: Leveraging the 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Scaffold in Oncology

Executive Summary & Rationale

The compound 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS: 204783-04-0), often referred to as 2-quinolone-4-acetic acid, represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its antibiotic cousins (the 4-quinolone-3-carboxylic acids like Ciprofloxacin), this 2-oxo derivative is structurally predisposed for anticancer applications due to its ability to mimic purine bases and intercalate into DNA, while possessing a reactive acetic acid tail ideal for diversification.

This guide details the protocols for utilizing this scaffold to develop novel anticancer agents, specifically targeting Topoisomerase II and Tubulin polymerization . It covers the chemical derivatization into bioactive hydrazones, in vitro cytotoxicity screening, and mechanistic validation.[2]

Chemical Utility: Derivatization Strategy

The carboxylic acid moiety at the C4 position is the primary handle for chemical modification. The most successful anticancer libraries derived from this scaffold utilize a hydrazide-hydrazone linkage, which improves lipophilicity and binding affinity to the active sites of enzymes like Topoisomerase II.

Synthetic Workflow

The standard validated route involves esterification followed by hydrazinolysis and Schiff base formation.

Figure 1: Validated synthetic pathway for generating bioactive hydrazone libraries from the parent acid.

Protocol 1: Synthesis of the Key Hydrazide Intermediate

Rationale: The hydrazide is more reactive than the acid and serves as the universal precursor for creating diverse libraries (hydrazones, thiosemicarbazides).

Reagents:

-

This compound (10 mmol)

-

Absolute Ethanol (50 mL)

-

Sulfuric acid (conc., catalytic amount)

-

Hydrazine hydrate (99%, 20 mmol)

Procedure:

-

Esterification: Dissolve the starting acid in ethanol containing H₂SO₄. Reflux for 6–8 hours.[3] Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). Evaporate solvent and neutralize with NaHCO₃ to isolate the ethyl ester.

-

Hydrazinolysis: Dissolve the ethyl ester (1 eq) in ethanol (30 mL).

-

Add Hydrazine hydrate (2 eq) dropwise.

-

Reflux the mixture for 4–6 hours. A solid precipitate usually forms.

-

Work-up: Cool to room temperature. Filter the solid, wash copiously with cold ethanol, and dry under vacuum.

-

QC Check: Verify structure via IR (look for amide carbonyl at ~1660 cm⁻¹ and NH/NH₂ bands at 3100–3300 cm⁻¹).

Biological Evaluation: In Vitro Screening

Once derivatives are synthesized, they must be screened for cytotoxicity. The 2-quinolone scaffold often exhibits selectivity for breast (MCF-7) and liver (HepG2) cancer lines.

Protocol 2: Standardized MTT Cytotoxicity Assay

Rationale: This colorimetric assay measures mitochondrial metabolic activity as a proxy for cell viability. It is robust for screening hydrophobic quinolone derivatives.

Materials:

-

Cell lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

-

Control: Doxorubicin (Positive), DMSO (Vehicle).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

-

Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Presentation Template:

| Compound ID | R-Group (Aldehyde) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (SI)* |

| Ref (Dox) | - | 1.2 ± 0.1 | 0.9 ± 0.2 | - |

| QA-1 | 4-Cl-Phenyl | 12.5 ± 1.5 | 18.2 ± 2.0 | 2.5 |

| QA-2 | 4-OH-3-OMe (Vanillin) | 5.4 ± 0.8 | 8.1 ± 1.1 | 4.1 |

| QA-3 | 2-Pyridyl | 3.2 ± 0.5 | 4.5 ± 0.6 | 3.8 |

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). High SI indicates safety.

Mechanistic Validation: Topoisomerase II Inhibition

The planar structure of 2-quinolones allows them to intercalate into DNA and stabilize the Topoisomerase II-DNA cleavage complex, leading to apoptosis.

Protocol 3: DNA Binding Study (UV-Vis Titration)

Rationale: Before expensive enzymatic assays, verify if the compound interacts with DNA. Intercalators cause hypochromism (decreased absorbance) and bathochromic shifts (red shift).

Procedure:

-

Prepare a fixed concentration of the compound (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

-

Add increasing concentrations of CT-DNA (0 to 100 µM) to both the sample and reference cuvettes (to subtract DNA absorbance).

-

Record spectra (200–500 nm) after each addition.

-

Observation: Look for an isosbestic point, indicating a specific equilibrium between free and bound drug.

Mechanism of Action Pathway

The following diagram illustrates how these derivatives trigger cell death.

Figure 2: Proposed signaling cascade induced by 2-quinolone-4-acetic acid derivatives.

References

-

Al-Wahaibi, L.H., et al. (2020). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.[3] National Institutes of Health (PMC).

-

Xia, Y., et al. (2003). Antitumor agents. Part 226: synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters.[4] Bioorganic & Medicinal Chemistry Letters.

-

Reshmy, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.[5] RSC Advances.

-

Hajiani, M., et al. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation.[2] Molecular Biology Reports.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor agents. Part 226: synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Multi-Faceted Approach to Characterizing the Enzyme Interactions of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid represents a key analogue within this class, serving as a versatile building block for the synthesis of more complex bioactive molecules.[3][4] Its potential to interact with various biological systems makes it a compelling candidate for drug discovery programs.[3] This guide provides an in-depth, integrated strategy for the comprehensive investigation of its interactions with enzyme targets. We move beyond simple screening to detail a multi-pronged approach encompassing initial hit validation, rigorous kinetic analysis to determine the mechanism of action (MOA), biophysical characterization of the binding event, and validation of target engagement in a cellular context. The protocols herein are designed to be self-validating systems, ensuring data integrity and providing a clear path from initial observation to mechanistic understanding.

Introduction: The Scientific Rationale

The efficacy of many drugs is rooted in their ability to inhibit specific enzymes involved in disease pathways.[5][6] Quinolinone derivatives have demonstrated the ability to interact with a range of enzyme targets, from bacterial peptide deformylases to human cholinesterases and kinases.[1][7][8] The acetic acid moiety on the C4 position of the quinolinone ring in this compound provides a critical chemical handle that can engage with amino acid residues within an enzyme's active or allosteric site.

Understanding the precise nature of this interaction is paramount. It is not enough to know that a compound inhibits an enzyme; a robust drug discovery effort requires quantitative data on its potency (IC₅₀), its binding affinity (Kᵢ, Kᴅ), its mechanism of inhibition, and confirmation that it engages its target in a complex physiological environment.[5][9] This document outlines a logical workflow to acquire this critical information, ensuring that experimental choices are driven by scientific causality.

Preliminary Compound Management: The Foundation of Reliable Data

Before initiating any biological assay, verifying the integrity and understanding the physicochemical properties of the test compound is a non-negotiable step. This ensures reproducibility and prevents misinterpretation of results.

| Parameter | Recommended Method | Rationale & Key Considerations |

| Identity & Purity | ¹H NMR, ¹³C NMR, LC-MS | Confirms the chemical structure and assesses purity. A purity of >95% is recommended for quantitative assays. NMR spectra for related quinolinone structures are well-documented and can be used for comparison.[4][10] |

| Solubility | Kinetic or Thermodynamic Solubility Assay | The compound must be fully dissolved in the assay buffer to avoid artifacts. Prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of the organic solvent in the assay should typically be ≤1% to avoid impacting enzyme activity. |

| Stability | LC-MS analysis over time in assay buffer | Confirms that the compound does not degrade under assay conditions (e.g., temperature, pH, presence of reducing agents like DTT), which would lead to an underestimation of its true potency. |

Workflow for Characterizing Enzyme-Inhibitor Interactions

Our investigation follows a systematic, multi-stage process designed to build a comprehensive profile of the compound's interaction with a putative enzyme target.

Caption: Integrated workflow for inhibitor characterization.

Protocol 3.1: IC₅₀ Determination via In Vitro Enzyme Assay

The half-maximal inhibitory concentration (IC₅₀) is the fundamental metric of a compound's potency. This protocol describes a generic spectrophotometric assay, which can be adapted for many enzyme classes.

Causality: The goal is to determine the concentration of this compound required to reduce the enzyme's activity by 50%. We use a fixed substrate concentration, typically at or near the Michaelis constant (Kₘ), to ensure the assay is sensitive to inhibitors.[6]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should yield a linear reaction rate for at least 15-20 minutes.

-

Substrate Stock: Prepare a stock of the enzyme's substrate in the assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of the inhibitor dilution series (this results in a 1:50 dilution into the final assay volume). For controls, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent inhibitor (100% inhibition).

-

Add 48 µL of a master mix containing the enzyme in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at the assay temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Add 50 µL of the substrate (at a final concentration of ~Kₘ) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 390 nm for o-quinone formation in catecholase assays) every 60 seconds for 20 minutes.[11]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (0% inhibition).

-

Plot the % inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Protocol 3.2: Determining the Mechanism of Action (MOA)

An IC₅₀ value is dependent on assay conditions. To understand the true binding affinity (Kᵢ) and the mode of inhibition, kinetic studies must be performed by varying both inhibitor and substrate concentrations.[5][12]

Causality: The relationship between IC₅₀ and substrate concentration reveals the inhibitor's binding mode.[5]

-

Competitive: The inhibitor binds to the same site as the substrate. IC₅₀ increases with increasing substrate concentration.

-

Non-competitive: The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. IC₅₀ does not change with substrate concentration.

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. IC₅₀ decreases with increasing substrate concentration.

-

Mixed: The inhibitor binds to an allosteric site and affects both substrate binding and catalysis. IC₅₀ may increase or decrease.[8][12]

Methodology:

-